molecular formula C9H13NO B051418 5-Pent-1-ynylpyrrolidin-2-one CAS No. 122123-78-8

5-Pent-1-ynylpyrrolidin-2-one

Cat. No.: B051418
CAS No.: 122123-78-8
M. Wt: 151.21 g/mol
InChI Key: IFSSTTCCVWCHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pent-1-ynylpyrrolidin-2-one is a specialized pyrrolidone derivative offered as a high-purity chemical for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic, therapeutic, or personal use. Pyrrolidone derivatives are versatile scaffolds in medicinal chemistry and drug discovery, frequently investigated for their potential to enhance the pharmacokinetic properties of therapeutic agents . The 2-pyrrolidone core is a privileged structure found in compounds with a range of biological activities. The pent-1-ynyl substituent in this particular derivative introduces an alkyne functional group, a valuable handle for further chemical modification via click chemistry and other synthetic transformations. This makes this compound a promising building block for the synthesis of more complex molecules, such as protease inhibitors, receptor ligands, and other pharmacologically relevant compounds. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active drugs or anti-infective agents, where similar pyrrolidone structures have shown relevance . Its mechanism of action in biological systems would be highly dependent on the final synthesized structure, but may involve interactions with enzymatic targets or modulation of cell signaling pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122123-78-8

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

5-pent-1-ynylpyrrolidin-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-5-8-6-7-9(11)10-8/h8H,2-3,6-7H2,1H3,(H,10,11)

InChI Key

IFSSTTCCVWCHNY-UHFFFAOYSA-N

SMILES

CCCC#CC1CCC(=O)N1

Canonical SMILES

CCCC#CC1CCC(=O)N1

Synonyms

2-Pyrrolidinone, 5-(1-pentynyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 5 Pent 1 Ynylpyrrolidin 2 One and Analogues

Retrosynthetic Analysis of 5-Pent-1-ynylpyrrolidin-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials.

Key Disconnections and Strategic Bonds

The primary disconnections for this compound involve the C5-alkynyl bond and the bonds forming the pyrrolidinone ring. The most logical strategic bonds to disconnect are:

C(5)-C(alkynyl) bond: This disconnection simplifies the target molecule into a pyrrolidinone core with a suitable leaving group or an electrophilic center at the C5 position, and a pent-1-yne nucleophile.

N(1)-C(5) and C(2)-C(3) bonds (or other ring bonds): This approach breaks down the heterocyclic ring itself, leading to acyclic precursors that can be cyclized to form the desired γ-lactam.

Precursor Identification for Pyrrolidinone Formation

Based on the retrosynthetic disconnections, several key precursors for the formation of the pyrrolidinone ring can be identified. A common and effective strategy is the cyclization of γ-amino acids or their derivatives. For the target molecule, this would involve a γ-amino acid with the pent-1-ynyl group already incorporated at the γ-position.

Another approach involves the cyclization of unsaturated acyclic amides. For instance, an N-allyl amide can undergo radical cyclization to form a substituted pyrrolidinone.

Strategies for Introducing the Pent-1-ynyl Moiety

Two primary strategies can be envisioned for the introduction of the pent-1-ynyl group:

Introduction prior to cyclization: This involves starting with a precursor that already contains the pent-1-ynyl moiety. This could be a γ-amino acid or an amino alkyne that is then cyclized to form the pyrrolidinone ring.

Introduction after formation of the pyrrolidinone ring: This strategy involves the synthesis of a pyrrolidinone scaffold with a functional group at the C5 position that can be subsequently converted to the pent-1-ynyl group. This is a more convergent approach and allows for the late-stage diversification of pyrrolidinone analogues.

Direct Synthesis Approaches to Pyrrolidinone Scaffolds

The construction of the core pyrrolidinone ring is a fundamental step in the synthesis of this compound.

Ring-Closure Reactions for γ-Lactam Construction

A variety of ring-closure reactions are available for the synthesis of γ-lactams. One of the most common methods is the intramolecular cyclization of γ-amino acids, often promoted by dehydrating agents or by heating.

Another powerful method is the intramolecular cyclization of amino-alkynes. For example, a primary amine tethered to an alkyne can undergo a copper-catalyzed tandem amination/cyanation/alkylation sequence to afford a substituted pyrrolidine (B122466), which could be a precursor to the desired lactam. Silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can also yield functionalized pyrroles, which are structurally related to pyrrolidinones.

Radical cyclizations also provide a route to substituted pyrrolidinones. For example, acyclic α-(aminoxy)amides can undergo thermal radical 5-exo cyclizations to provide 1,3,4-trisubstituted pyrrolidinones.

Reaction Type Precursor Conditions Product Reference
Intramolecular Cyclizationγ-Amino acidHeat or dehydrating agentγ-LactamGeneral Knowledge
Tandem Amination/OxidationSecondary amine-tethered alkyneSilver acetateFunctionalized pyrrole (B145914) uow.edu.au
Radical 5-exo CyclizationAcyclic α-(aminoxy)amideHeat (150 °C)Substituted pyrrolidinone scispace.com

Functionalization of Pre-formed Pyrrolidinones

An alternative and highly versatile approach is the functionalization of a pre-existing pyrrolidinone ring. This allows for the introduction of the desired pent-1-ynyl group at a later stage of the synthesis.

A key strategy for the C5-functionalization of pyrrolidinones involves the generation of an N-acyliminium ion intermediate. These electrophilic species can be formed from 5-hydroxy- or 5-alkoxypyrrolidin-2-ones under acidic conditions. The N-acyliminium ion can then react with a variety of nucleophiles, including terminal alkynes, to introduce the desired substituent at the C5 position. The addition of terminal alkynes to imines or their derivatives is a well-established method for the formation of propargylamines and can be catalyzed by various metals, including copper(I).

Another powerful method for the introduction of an alkynyl group is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis. This methodology could be applied to a 5-halopyrrolidin-2-one to introduce the pent-1-ynyl moiety. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Functionalization Method Pyrrolidinone Precursor Reagent Key Intermediate/Catalyst Product Reference
Nucleophilic Addition5-Hydroxypyrrolidin-2-onePent-1-yneN-Acyliminium ionThis compound uow.edu.auscispace.comresearchgate.net
Sonogashira Coupling5-Halopyrrolidin-2-onePent-1-ynePalladium catalyst, Copper(I) cocatalystThis compound organic-chemistry.orgnih.govsemanticscholar.orglibretexts.orgnih.gov

Introduction of Alkyne Functionality via Alkylation and Coupling Reactions

The introduction of an alkyne group, such as a pent-1-ynyl chain, onto a pyrrolidinone ring is commonly achieved through the alkylation of terminal alkynes. This fundamental carbon-carbon bond-forming reaction leverages the acidity of the proton on a terminal alkyne (pKa ≈ 25) chemistrysteps.com. The process typically involves two main steps:

Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion chemistrysteps.comyoutube.comquimicaorganica.org.

Nucleophilic Substitution: The resulting acetylide anion then acts as a nucleophile, attacking an electrophilic carbon center on a pyrrolidinone precursor. For the synthesis of 5-alkynylpyrrolidin-2-ones, this typically involves a precursor with a suitable leaving group at the 5-position. The reaction generally proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides to avoid competing elimination reactions that can occur with more hindered secondary or tertiary substrates chemistrysteps.comyoutube.comyoutube.com.

For instance, propyne (B1212725) can be deprotonated by sodium amide and subsequently reacted with methyl bromide to form 2-butyne, illustrating the basic principle of alkyne alkylation quimicaorganica.org. This strategy allows for the extension of carbon chains and the construction of complex molecules from smaller, readily available starting materials chemistrysteps.comquimicaorganica.org. The versatility of this method allows for the sequential addition of two different alkyl groups if acetylene (B1199291) is used as the starting material, enabling the synthesis of diverse internal alkynes youtube.com.

Catalytic Synthesis in Pyrrolidinone Chemistry

Catalysis offers powerful tools for the synthesis of pyrrolidinones, providing efficient, selective, and often milder reaction conditions compared to stoichiometric methods. Both transition metal-catalyzed and metal-free approaches have been developed, alongside enabling technologies like microwave-assisted synthesis.

Transition metals, particularly palladium and copper, are pivotal in modern organic synthesis for their ability to catalyze a wide array of coupling reactions. mdpi.comnih.gov

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-H functionalization and cross-coupling reactions. nih.gov For the synthesis of alkynyl pyrrolidinones, palladium-catalyzed alkynylation reactions, such as the Sonogashira coupling, are highly relevant. These reactions typically couple a terminal alkyne with a vinyl or aryl halide. Analogous couplings involving sp³-hybridized carbons, while more challenging, can be achieved. Palladium catalysts can also mediate the α-benzylation of enamines generated from ketones and pyrrolidine, proceeding through a Pd-π-benzyl complex intermediate. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are particularly effective for forming carbon-nitrogen and carbon-carbon bonds. A highly efficient protocol for synthesizing pyrrolidones involves the copper-catalyzed alkynylation/annulation of aliphatic amides with alkynyl carboxylic acids. researchgate.net This tandem decarboxylative cyclization allows for the direct functionalization of sp³ C-H bonds. researchgate.net Copper-aluminum mixed oxides have also been reported as catalysts for the synthesis of 2-alkynyl pyrrolidines. researchgate.net Furthermore, copper-catalyzed 1,1-alkynylalkylation of alkynes provides a practical route to conjugated enynes. rsc.org Enantioselective copper-catalyzed alkynylation of quinolones has been achieved using chiral P,N ligands, highlighting the potential for asymmetric synthesis. nih.gov

The table below summarizes representative conditions for these catalytic reactions.

Catalyst SystemReactantsProduct TypeKey Features
Palladium Olefin, BromoalkyneMonoalkynylated AmideRegio- and diastereoselective C-H functionalization nih.gov.
Copper(II)/Silver(I) Aliphatic Amide, Alkynyl Carboxylic AcidPyrrolidoneDecarboxylative cyclization via β-methyl C-H activation researchgate.net.
Copper-Aluminium Oxide Amine, Aldehyde, Alkyne2-Alkynyl PyrrolidineMulticomponent reaction for heterocyclic synthesis researchgate.net.
Copper(I) Iodide / Chiral Ligand Quinolone, AlkyneAlkynylated QuinoloneEnantioselective synthesis of chiral products nih.gov.

To circumvent the costs and potential toxicity associated with transition metal catalysts, metal-free synthetic routes are in high demand. scispace.com One such approach involves the synthesis of densely functionalized pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters using only a simple base treatment. acs.org This one-pot process proceeds through a cascade of nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org

Another metal-free strategy utilizes donor-acceptor cyclopropanes, which react with primary amines like anilines in the presence of a Lewis acid catalyst. mdpi.com This transformation involves the opening of the cyclopropane ring followed by in-situ lactamization to form 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving energy efficiency. sphinxsai.comnih.gov The rapid heating associated with microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govmdpi.com This technology has been successfully applied to the one-pot, three-component synthesis of substituted pyrrolidinone derivatives from aromatic aldehydes, anilines, and dialkylbut-2-ynedioate in the presence of a p-TsOH catalyst in water. sphinxsai.comresearchgate.net This method is considered an eco-friendly or "green" chemistry approach. sphinxsai.comresearchgate.net Microwave heating has also been employed for the N-alkylation of pyrrolidine-fused chlorins, demonstrating its utility in modifying existing pyrrolidine scaffolds. nih.gov

The following table compares conventional heating with microwave-assisted methods for pyrrolidinone synthesis.

MethodReaction TimeYieldCatalyst/MediumReference
Conventional Heating 8 h50%Chlorobenzene nih.gov
Microwave Irradiation 4 h41%Chlorobenzene nih.gov
Conventional Heating -Lower YieldsVarious sphinxsai.com
Microwave Irradiation Few minutesGood Yieldsp-TsOH / Water sphinxsai.commdpi.com

Stereoselective Synthesis of Pyrrolidinones with Alkyne Substituents

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for synthesizing pyrrolidinones is crucial. This involves controlling the three-dimensional arrangement of atoms, particularly at the stereocenters on the pyrrolidinone ring.

Achieving control over the stereocenters in the pyrrolidinone ring can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.

One powerful method is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This diastereoselective transformation, often catalyzed by silver carbonate, can generate densely substituted proline derivatives with up to four stereogenic centers. The chirality of the sulfinyl group directs the absolute configuration of the newly formed stereocenters in the pyrrolidine ring. acs.org

Another approach involves the diastereoselective allylation of chiral imines derived from (R)-glyceraldehyde acetonide, which can be used to synthesize new pyrrolidine-based organocatalysts. nih.gov Furthermore, nickel-catalyzed cross-coupling reactions between zincated N-Boc pyrrolidine and secondary alkyl iodides allow for the formation of vicinal stereocenters with predictable control. thieme-connect.com In such reactions, the absolute stereochemistry at the pyrrolidinone ring is often dictated by the chiral catalyst, while the stereochemistry of the incoming group is controlled by the thermodynamic stability of the product. thieme-connect.com

The synthesis of both cis- and trans-2,5-disubstituted pyrrolidines can be controlled by starting with precursors like pyroglutamic acid and varying the nitrogen-protecting group. acs.org For example, carbamate (B1207046) protecting groups tend to favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group can lead to the trans isomer as the major product. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Pent 1 Ynylpyrrolidin 2 One

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. wikipedia.org In a typical experiment, the 5-Pent-1-ynylpyrrolidin-2-one molecule would first be ionized, and the resulting molecular ion ([M+H]⁺) would be selected by the first mass analyzer. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions (product ions). These product ions are then analyzed by a second mass analyzer.

The fragmentation of related α-pyrrolidinophenone structures often involves the neutral loss of the pyrrolidine (B122466) ring. wvu.eduresearchgate.net For this compound, key fragmentation pathways would likely involve the cleavage of the pentynyl side chain and fragmentation of the pyrrolidinone ring. By analyzing the mass-to-charge ratio (m/z) of these fragments, a putative structure of the parent molecule can be reconstructed.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Parent Ion (m/z) Predicted Fragment Ion (m/z) Predicted Neutral Loss
[M+H]⁺ Varies Pentynyl group (C₅H₇)
[M+H]⁺ Varies Carbonyl group (CO)

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry, not published experimental data for this specific compound.

Hyphenated Techniques (e.g., LC-MS, GC-MS, ESI-MS) for Purity and Identity

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, making them indispensable for confirming the identity and assessing the purity of a compound within a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique would separate this compound from any impurities or byproducts in a liquid sample. The separated compound would then be ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio would be determined. A validated hydrophilic interaction LC-MS/MS method has been used for the determination of the related compound 2-pyrrolidinone (B116388) in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be employed. The sample is vaporized and separated in a gas chromatograph before entering the mass spectrometer. The fragmentation patterns of ketamine analogues, which also contain cyclic structures, have been systematically investigated using GC-QTOF/MS. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for polar molecules and is often the ion source in LC-MS systems. It would be expected to generate a prominent protonated molecular ion ([M+H]⁺) for this compound, which is crucial for subsequent MS/MS analysis.

Table 2: Expected Data from Hyphenated Techniques for this compound

Technique Expected Information Application
LC-MS Retention Time, Molecular Ion (m/z) Purity assessment, Identity confirmation
GC-MS Retention Time, Fragmentation Pattern Purity assessment, Structural information

Note: The values in this table are placeholders for the type of data that would be obtained from experimental analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the specific types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show distinct peaks corresponding to the C=O (amide) bond in the pyrrolidinone ring, the C≡C (alkyne) bond of the pentynyl group, and C-H bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Type Predicted Absorption Range (cm⁻¹)
Amide C=O 1650-1700
Alkyne C≡C 2100-2260
Alkyne C-H ≡C-H ~3300

Note: These are typical frequency ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. The isolated alkyne and amide groups in this compound are not extensively conjugated, so strong absorptions at long wavelengths would not be expected. The primary absorptions would likely correspond to n→π* and π→π* transitions of the carbonyl group and the alkyne.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the 5-position of the pyrrolidinone ring. This technique provides an unambiguous map of the electron density of the molecule, revealing its conformation in the solid state.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from its proposed molecular formula (C₉H₁₃NO). A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a critical measure of its purity.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₃NO)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical %
Carbon C 12.01 108.09 71.49%
Hydrogen H 1.008 13.10 8.67%
Nitrogen N 14.01 14.01 9.26%

Integrated Analytical Strategies for Comprehensive Structure Elucidation

The unambiguous structural elucidation of a novel or synthesized compound such as this compound necessitates a multi-faceted analytical approach. A single technique is rarely sufficient to confirm all structural features, from molecular weight and elemental composition to the precise connectivity and stereochemistry of the atoms. An integrated strategy, combining mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and potentially X-ray crystallography, provides a comprehensive and definitive characterization of the molecule. This synergistic approach ensures that the information gathered from each technique corroborates the others, leading to a confident structural assignment. intertek.com

Mass Spectrometry (MS)

Mass spectrometry is the initial and crucial step for determining the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₃NO).

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, providing information on the compound's volatility and retention time, while the electron ionization (EI) source induces characteristic fragmentation. semanticscholar.org The fragmentation pattern offers valuable clues about the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the pentynyl side chain and the opening of the pyrrolidinone ring. wvu.eduresearchgate.netwvu.edu

Table 1: Predicted Mass Spectrometry Data for this compound

Technique Ion m/z (Predicted) Interpretation
HRMS (ESI+) [M+H]⁺ 152.1070 Confirms molecular formula C₉H₁₃NO (Calculated for C₉H₁₄NO⁺: 152.1075)
HRMS (ESI+) [M+Na]⁺ 174.0889 Sodium adduct, further confirms molecular weight
GC-MS (EI) M⁺ 151 Molecular Ion
GC-MS (EI) 85 Fragment corresponding to the pyrrolidinone ring following side-chain cleavage

This table contains interactive data. Click on a row to learn more about each analytical technique.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the amide (lactam) and the internal alkyne. The presence of a strong absorption band for the carbonyl group and the absence of a terminal alkyne C-H stretch are key diagnostic features. libretexts.orglibretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibration Mode
~2950-2850 Medium C-H (Alkyl) Stretch
~2240 Weak-Medium C≡C (Internal Alkyne) Stretch wpmucdn.comquimicaorganica.org
~1685 Strong C=O (γ-Lactam) Stretch libretexts.org

This table contains interactive data. Click on a row to learn more about each vibrational mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. intertek.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals and to establish the connectivity between atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidinone ring and the pentynyl side chain. The chemical shift, integration, and multiplicity (splitting pattern) of each signal are used to assign the protons to their specific locations in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts indicate the type of carbon (e.g., carbonyl, alkyne, aliphatic). oregonstate.eduhw.ac.ukwisc.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position δ ¹H (ppm, Multiplicity, J in Hz) δ ¹³C (ppm)
1 (N) - -
2 (C=O) - ~175.5
3 (CH₂) ~2.35 (m) ~30.8
4 (CH₂) ~1.90 (m) ~18.2
5 (CH) ~4.10 (m) ~55.4
1' (CH₂) ~2.50 (m) ~20.5
2' (C≡C) - ~80.1
3' (C≡C) - ~78.9
4' (CH₂) ~2.15 (m) ~22.1

This table contains interactive data. Click on a row to see the corresponding atom in the molecular structure.

2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, several 2D NMR experiments would be conducted:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, confirming the connectivity of protons on the pyrrolidinone ring and within the ethyl group of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the pyrrolidinone ring and the pentynyl side chain, for example, by showing a correlation from the H5 proton to the C1' and C2' carbons. acs.org

By integrating the data from all these spectroscopic methods, a definitive structure for this compound can be established. The HRMS confirms the elemental formula, the IR spectrum identifies the key functional groups, and the comprehensive 1D and 2D NMR data provide the precise atomic connectivity, solidifying the complete structural elucidation.

Chemical Reactivity and Derivatization Strategies of 5 Pent 1 Ynylpyrrolidin 2 One

Reactivity of the Pent-1-ynyl Substituent

Terminal Alkyne Reactivity and "Click" Chemistry Applications

The terminal alkyne functionality is the most prominent feature for the derivatization of 5-pent-1-ynylpyrrolidin-2-one, rendering it a versatile building block in medicinal chemistry and chemical biology. The sp-hybridized carbons of the terminal alkyne are reactive towards a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov This reaction allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the alkyne with an organic azide (B81097). nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal ligation strategy. beilstein-journals.orgrsc.org

The CuAAC reaction typically proceeds using a copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org The resulting triazole linker is not just a passive connector; it is a rigid, planar unit that is metabolically stable and capable of participating in hydrogen bonding, which can be advantageous in designing biologically active molecules. rsc.org

Another significant reaction of the terminal alkyne is the Sonogashira cross-coupling reaction. gold-chemistry.orgwikipedia.org This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. libretexts.orgmdpi.com This method is instrumental for synthesizing conjugated systems, extending the molecular framework, and introducing aromatic and heteroaromatic moieties. gold-chemistry.org The reaction conditions for Sonogashira couplings have been continuously refined, with modern protocols allowing for room temperature reactions and even copper-free conditions. libretexts.orgnih.gov

The reactivity of the terminal alkyne in this compound opens up a vast chemical space for creating diverse derivatives. The following table illustrates the types of products that can be generated through these key reactions, based on analogous transformations with similar alkyne-containing scaffolds.

Table 1: Representative "Click" and Sonogashira Reactions for Alkyne Derivatization
Reactant 1 (Alkyne)Reactant 2Reaction TypeCatalyst SystemProduct TypeReference
This compoundBenzyl AzideCuAACCuSO₄, Sodium Ascorbate1-(Benzyl)-4-(pyrrolidin-2-on-5-yl-propyl)-1,2,3-triazole researchgate.netnih.gov
This compoundAzido-functionalized PEGCuAACCu(I) saltPEGylated Pyrrolidinone beilstein-journals.org
This compoundIodobenzeneSonogashira CouplingPd(PPh₃)₄, CuI, Amine Base5-(5-Phenylpent-1-ynyl)pyrrolidin-2-one gold-chemistry.orgwikipedia.org
This compound2-BromopyridineSonogashira CouplingPdCl₂(PPh₃)₂, CuI, Amine Base5-(5-(Pyridin-2-yl)pent-1-ynyl)pyrrolidin-2-one nih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The pyrrolidinone core of this compound offers multiple sites for modification, complementing the reactivity of the terminal alkyne to achieve broad structural diversity. The synthesis of pyrrolidinone derivatives is a significant area of research due to their prevalence in pharmacologically active compounds. mdpi.com

Key strategies for modifying the pyrrolidinone scaffold include:

N-Functionalization: The nitrogen atom of the lactam can be alkylated, acylated, or arylated to introduce various substituents. These modifications can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also be used to attach the scaffold to other molecules or solid supports.

C3/C4-Functionalization: The methylene (B1212753) groups at the C3 and C4 positions can be functionalized, although this often requires more complex synthetic routes starting from precursors like substituted pyrroles or acyclic compounds that are then cyclized. mdpi.comnih.gov Stereoselective methods are often employed to control the geometry of these substitutions. nih.gov

Lactam Ring-Opening: The amide bond of the pyrrolidinone can be cleaved under hydrolytic conditions to yield the corresponding γ-amino acid derivative, providing another avenue for derivatization.

The primary route for diversification, however, remains the derivatization of the pentynyl side chain. As discussed, "click" chemistry and Sonogashira couplings allow for the attachment of a virtually limitless array of functional groups, from simple alkyl or aryl groups to complex heterocyclic systems and polymers. For instance, reacting the terminal alkyne with various aryl azides via CuAAC generates a library of 1,2,3-triazole-linked pyrrolidinones, a strategy commonly used in drug discovery to explore structure-activity relationships (SAR). researchgate.netnih.gov

The terminal alkyne of this compound serves as an excellent handle for the introduction of chemical tags and probes for applications in chemical biology and diagnostics. The bio-orthogonality of the azide-alkyne cycloaddition reaction means that fluorescent dyes, affinity tags like biotin (B1667282), or other reporter molecules can be attached to the pyrrolidinone scaffold with high specificity, even in complex biological environments. acs.org

This strategy is widely used for:

Fluorescence Labeling: Attaching a fluorescent dye (a fluorophore) allows for the visualization and tracking of the molecule in biological systems, such as in live cell imaging. acs.org

Affinity-Based Probes: The introduction of a biotin tag enables the isolation and identification of the molecule's binding partners through streptavidin-based affinity purification.

Drug Conjugation: The alkyne can be used to link the pyrrolidinone scaffold to other pharmacologically active molecules, creating hybrid drugs or targeted drug delivery systems.

The following table provides examples of common chemical tags that can be introduced via their corresponding azido-derivatives.

Table 2: Chemical Tags and Probes for Derivatization via Click Chemistry
Tag/Probe TypeExample Azide ReagentResulting ConjugateApplication
FluorophoreAzido-fluoresceinFluorescein-labeled pyrrolidinoneFluorescence microscopy, Flow cytometry
FluorophoreAzido-rhodamineRhodamine-labeled pyrrolidinoneLive cell imaging
Affinity TagAzido-biotinBiotinylated pyrrolidinoneAffinity purification, Protein profiling
PolymerAzido-PEGPEGylated pyrrolidinoneImproving solubility and pharmacokinetics
GlycanAzido-glucoseGlycosylated pyrrolidinoneStudying carbohydrate-protein interactions

Regioselectivity and Stereocontrol in Derivatization Reactions

Control over regioselectivity and stereochemistry is paramount in the synthesis of complex organic molecules for pharmaceutical applications. mdpi.com In the derivatization of this compound, these aspects are crucial for generating specific, well-defined structures.

Regioselectivity: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its exceptional regioselectivity. The reaction between a terminal alkyne, such as in this compound, and an azide exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govrsc.org This high degree of control is a major advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org For applications where the 1,5-regioisomer is desired, alternative catalytic systems, notably those based on ruthenium, can be employed to selectively produce 1,5-disubstituted triazoles. organic-chemistry.orgmdpi.com The mechanism of the CuAAC involves a stepwise pathway with a copper-acetylide intermediate, which directs the azide to react in a specific orientation, thus ensuring the formation of a single regioisomer. nih.gov

Stereocontrol: The this compound molecule possesses a stereocenter at the C5 position of the pyrrolidinone ring. This pre-existing chirality is a key consideration in derivatization reactions. While the "click" reaction itself does not affect the C5 stereocenter, any modifications to the pyrrolidinone ring must be conducted with stereocontrol in mind. For example, hydrogenation of the pyrrole (B145914) ring in substituted pyrrole precursors is a known method to produce substituted pyrrolidines, and existing stereocenters can direct the facial selectivity of the hydrogenation, leading to high diastereoselectivity. nih.govacs.org Similarly, in [3+2] cycloaddition reactions to form densely substituted pyrrolidines, the chirality of the starting materials can effectively control the absolute configuration of the newly formed stereocenters. acs.org The synthesis of optically pure pyrrolidine (B122466) derivatives is often achieved by starting with chiral precursors like proline or by employing stereoselective cyclization strategies. mdpi.com The retention of the stereochemical integrity at C5 is critical, as the three-dimensional arrangement of substituents is often a key determinant of a molecule's biological activity.

Computational Chemistry and Theoretical Studies on 5 Pent 1 Ynylpyrrolidin 2 One

Quantum Chemical Calculations: A Theoretical Toolkit

Quantum chemical calculations are indispensable for predicting the properties of molecules like 5-Pent-1-ynylpyrrolidin-2-one at the atomic level. These methods provide insights into molecular structure, stability, and electronic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It would be the primary method to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for this compound. This process involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, a wealth of information about the molecule's electronic structure, such as the distribution of electron density and the energies of molecular orbitals, can be obtained. researchgate.netnih.gov

A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. mdpi.comguidechem.com The results would provide key parameters like bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the geometry of the pyrrolidinone ring and the orientation of the pentynyl side chain.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterPredicted Value
C=O bond length (Å)~1.22
N-C(carbonyl) bond length (Å)~1.35
C≡C bond length (Å)~1.21
C-C≡C bond angle (°)~178

Note: This table presents hypothetical data based on typical values for similar functional groups. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, especially for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. rsc.org These methods are more computationally demanding than DFT but are based on first principles without empirical parameterization. They are often used to benchmark DFT results and to obtain highly reliable energies and properties for smaller molecules or for specific, critical aspects of larger ones. A high-accuracy calculation on this compound could provide a definitive electronic energy and a very precise description of its electron correlation effects.

Conformational Analysis and Energy Landscapes

The flexibility of the pentynyl side chain in this compound means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the energy landscape that governs their interconversion. scispace.comsci-hub.ru This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Computational techniques for conformational analysis involve systematically rotating the rotatable bonds (primarily in the pentynyl chain) and calculating the energy of each resulting conformer. This process generates a potential energy surface, revealing the low-energy valleys corresponding to stable conformers and the energy barriers between them. acs.orgcsic.es For this compound, the key dihedral angles to explore would be those along the C-C bonds of the pentynyl group and the bond connecting it to the pyrrolidinone ring.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering the behavior of electrons in delocalized orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmolbase.com The energy and shape of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the alkyne's π-system or the lone pair of the nitrogen atom. The LUMO would be expected to reside on electron-deficient sites. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. thieme-connect.comchembuyersguide.com FMO analysis would be instrumental in predicting how this compound might interact with other molecules, for instance, in cycloaddition reactions involving the alkyne group. sci-hub.se

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.5
LUMO+1.2
HOMO-LUMO Gap8.7

Note: This table presents hypothetical data. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors are used to indicate regions of varying potential: red typically signifies electron-rich, negative potential areas (attractive to electrophiles), while blue indicates electron-poor, positive potential areas (attractive to nucleophiles). Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and the π-cloud of the alkyne, indicating these as sites for electrophilic attack. The hydrogen atoms, particularly the one on the nitrogen (if present and not substituted), would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. thieme-connect.com

Spectroscopic Property Prediction and Validation

The prediction of spectroscopic data through computational methods is a powerful tool for structural elucidation and for complementing experimental findings. However, for this compound, such predictive studies have not been performed or published.

Computational NMR Chemical Shift Prediction

There are no available studies that have employed methods like Density Functional Theory (DFT) to predict the 1H and 13C NMR chemical shifts of this compound. Such calculations would provide valuable insight into the electronic environment of the nuclei within the molecule and could aid in the interpretation of experimental NMR spectra.

Theoretical IR and UV-Vis Spectra

Similarly, the theoretical vibrational (IR) and electronic (UV-Vis) spectra of this compound have not been computationally modeled. The calculation of its IR spectrum would help in identifying characteristic vibrational frequencies, such as the C=O stretch of the lactam ring and the C≡C stretch of the alkyne group. Theoretical UV-Vis spectroscopy could predict the electronic transitions and the maximum absorption wavelengths, providing information about the molecule's chromophores.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. However, no computational studies have been published that investigate the reaction mechanisms involving this compound. Such research could explore its reactivity, potential synthetic pathways, and the stability of reaction intermediates and transition states.

In Silico Screening and Ligand Design Principles (without biological activity implications)

The use of this compound as a scaffold in in silico screening for the design of new ligands has not been reported. Computational screening typically involves docking the molecule into the active sites of various proteins to predict binding affinities and modes of interaction. The development of ligand design principles based on the structure of this compound would require initial computational characterization, which is currently unavailable.

Exploration of 5 Pent 1 Ynylpyrrolidin 2 One in Chemical Biology Research and Synthetic Applications

Pyrrolidinone-Based Scaffolds in Chemical Probe Development

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and chemical biology, found in numerous natural products and pharmacologically active compounds. nih.govnih.govnih.gov Its prevalence is due to several advantageous features. The five-membered lactam structure provides a rigid framework that can be readily functionalized at various positions, allowing for the precise spatial arrangement of substituents. nih.govgoogle.com This three-dimensional character is crucial for selective interactions with the well-defined binding pockets of biological macromolecules. nih.govresearchgate.net

The development of chemical probes, which are small molecules designed to study and manipulate biological systems, often relies on such well-behaved scaffolds. google.comgoogle.com A chemical probe should exhibit high affinity and selectivity for its intended biological target. google.comjst.go.jp The pyrrolidinone core can serve as the central framework of a probe, with various substituents appended to modulate its binding properties. nih.gov The inherent polarity of the lactam group can also contribute to favorable pharmacokinetic properties, a desirable trait for probes used in cellular or in vivo studies. researchgate.net

For a compound like 5-Pent-1-ynylpyrrolidin-2-one, the pyrrolidinone moiety provides a stable and synthetically tractable platform. While specific research on this compound as a chemical probe is not extensively documented, the principles of pyrrolidinone-based probe design suggest its potential. The pyrrolidinone ring can be considered the core ligand-binding element, which could be further elaborated to enhance affinity and selectivity for a specific protein target.

Strategies for Investigating Interactions with Biological Macromolecules

A critical aspect of chemical probe development is the characterization of its interactions with biological targets. This involves identifying the specific protein(s) the probe binds to and quantifying the affinity and selectivity of these interactions.

Target Identification Approaches

For a novel compound like this compound, identifying its cellular targets would be a key step in elucidating its biological function. Several established strategies can be employed for this purpose.

One common method is affinity-based pull-down . nih.gov In this approach, the small molecule is immobilized on a solid support, such as agarose (B213101) beads. This "bait" is then incubated with a cell lysate, and proteins that bind to the immobilized molecule are "pulled down" and subsequently identified by techniques like mass spectrometry. For this compound, the terminal alkyne provides a convenient handle for immobilization via click chemistry.

Another powerful technique is photoaffinity labeling (PAL) . nih.govnih.govontosight.ai Here, a photoreactive group is incorporated into the chemical probe. Upon irradiation with light, this group forms a covalent bond with the target protein, allowing for its subsequent identification. While this compound itself is not photoreactive, it could be derivatized to include a photoreactive moiety.

Activity-based protein profiling (ABPP) is another approach that utilizes reactive probes to covalently label the active sites of specific enzyme families. researchgate.net A probe based on the this compound scaffold could potentially be designed to target specific enzymes.

Finally, drug affinity responsive target stability (DARTS) is a label-free method that relies on the principle that a small molecule binding to a protein can increase its stability and resistance to proteolysis. nih.gov This change in stability can be detected to identify target proteins.

A hypothetical workflow for identifying the targets of a this compound-based probe is outlined below:

StepDescriptionTechnique(s)
1. Probe Design & SynthesisSynthesis of a biotinylated or photoreactive derivative of this compound.Organic Synthesis, Click Chemistry
2. Target CaptureIncubation of the probe with cell lysate or live cells to allow binding to target proteins.Affinity Purification, Photo-crosslinking
3. Protein EnrichmentIsolation of probe-protein complexes.Streptavidin-biotin affinity chromatography
4. Protein IdentificationIdentification of the bound proteins.Mass Spectrometry (LC-MS/MS)
5. Target ValidationConfirmation of the identified targets using orthogonal methods.Western Blot, Cellular Thermal Shift Assay (CETSA), RNA interference

Affinity and Selectivity Research Methodologies

Once a target has been identified, it is crucial to quantify the binding affinity and selectivity of the probe. High affinity ensures that the probe can effectively engage its target at low concentrations, while high selectivity minimizes off-target effects. acs.org

Several biophysical techniques are available to measure these parameters:

Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Surface Plasmon Resonance (SPR): Monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (kon and koff) in addition to affinity.

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement in cells. google.com

Fluorescence Polarization/Anisotropy: Measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein.

Radioligand Binding Assays: A highly sensitive method that uses a radiolabeled version of the probe to quantify binding to its target. acs.org

For a probe derived from this compound, these methods would be essential to validate its utility as a selective tool for studying a specific biological target.

Role of Alkyne Moieties in Bioconjugation and Bioorthogonal Chemistry

The terminal alkyne group in this compound is a key feature that makes it particularly valuable in the context of chemical biology. Alkynes are relatively rare in biological systems, making them bioorthogonal, meaning they can react selectively with a partner functional group without interfering with native biological processes. acs.orgontosight.ainih.gov

The most prominent application of terminal alkynes is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often referred to as "click chemistry". mdpi.comuva.nluva.nl This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. nih.govmdpi.com In this reaction, the terminal alkyne of this compound can be "clicked" onto a molecule containing an azide (B81097) group, such as a fluorescent dye, a biotin (B1667282) tag for purification, or another biomolecule. mdpi.com

Another important bioorthogonal reaction involving alkynes is the strain-promoted azide-alkyne cycloaddition (SPAAC) . ontosight.aiuva.nl This reaction does not require a cytotoxic copper catalyst and is therefore suitable for use in living cells. ontosight.ai While the terminal alkyne in this compound is not strained, it can react with strained cyclooctynes that have been incorporated into other molecules.

The alkyne moiety also participates in other reactions useful for bioconjugation, such as the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction. acs.org

The presence of the alkyne group in this compound thus opens up a wide range of possibilities for its use in:

Labeling biomolecules: Attaching fluorescent or affinity tags to proteins, nucleic acids, or glycans that have been metabolically engineered to contain an azide group.

Creating complex molecular architectures: Linking different molecular fragments together in a modular fashion.

Developing diagnostic tools: Conjugating the molecule to imaging agents for in vivo applications.

Applications in the Synthesis of Complex Organic Molecules

Beyond its potential in chemical biology, this compound is a valuable building block in organic synthesis. The pyrrolidinone ring and the alkyne group offer multiple points for chemical modification, allowing for the construction of more complex molecular architectures.

Building Blocks for Natural Product Synthesis

The pyrrolidinone nucleus is a common structural motif in a wide array of natural products, particularly alkaloids, which often exhibit significant biological activity. mdpi.com Synthetic strategies towards these natural products often rely on the use of pre-functionalized pyrrolidinone building blocks. researchgate.net

While no specific total synthesis has been reported that explicitly uses this compound as a starting material, its structure makes it an attractive precursor for the synthesis of various natural product scaffolds. For instance, the alkyne can be transformed into a variety of other functional groups through reactions such as:

Reduction: The alkyne can be selectively reduced to a cis- or trans-alkene, or fully to an alkane, providing access to different saturation patterns in the side chain.

Hydration: The alkyne can be hydrated to form a ketone.

Cycloaddition reactions: The alkyne can participate in various cycloaddition reactions to form new ring systems.

A plausible synthetic route to this compound itself could be envisioned based on the reported synthesis of its isomer, 5-pent-3-ynylpyrrolidin-2-one. This would likely involve the reaction of a suitable pyroglutamic acid derivative with a pent-1-ynyl nucleophile.

The combination of the chiral pyrrolidinone scaffold and the versatile alkyne functionality in this compound makes it a potentially powerful tool for the stereoselective synthesis of complex natural products and their analogues.

Precursors for Drug Discovery Lead Optimization (focus on synthetic strategy)

The strategic placement of a terminal alkyne, such as the pent-1-ynyl group in this compound, provides a powerful handle for molecular elaboration, making it an excellent precursor for lead optimization in drug discovery. The pyrrolidine (B122466) ring itself is a common feature in many FDA-approved drugs, highlighting its importance in the development of novel therapeutics. tandfonline.com The process of lead optimization involves modifying a compound with initial biological activity to enhance its potency, selectivity, and pharmacokinetic properties. The versatility of the alkyne group in this compound allows for a multitude of synthetic transformations to generate a library of analogues for structure-activity relationship (SAR) studies.

The pyrrolidine core is prevalent in a wide range of biologically active molecules, and its derivatives have shown promise as anticancer, antidiabetic, and antimicrobial agents. tandfonline.comnih.govnih.gov The non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is advantageous for optimizing interactions with biological targets. nih.gov

Synthetic strategies for modifying this compound primarily leverage the reactivity of the terminal alkyne. These strategies include:

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. By reacting this compound with a diverse panel of organic azides, a wide array of derivatives can be rapidly synthesized. The resulting triazole ring is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, often leading to improved biological activity and metabolic stability.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne of this compound and various aryl or vinyl halides. This strategy is invaluable for introducing aromatic and heteroaromatic moieties, which are crucial for modulating the pharmacological properties of a lead compound. The ability to append different substituted rings allows for a systematic exploration of how aromatic substituents influence target binding and cellular activity.

Mannich-type Reactions: The acidic proton of the terminal alkyne can be utilized in Mannich-type reactions to introduce aminomethyl groups. This reaction typically involves the treatment of the alkyne with an aldehyde and a secondary amine, leading to the formation of propargylamines. This modification can enhance the solubility and basicity of the parent compound, which can be beneficial for improving pharmacokinetic profiles.

Reduction of the Alkyne: The triple bond can be selectively reduced to either a cis- or trans-alkene, or fully saturated to an alkane. These reductions can be achieved using various catalytic hydrogenation methods (e.g., Lindlar's catalyst for cis-alkenes, sodium in liquid ammonia (B1221849) for trans-alkenes, and palladium on carbon for alkanes). Altering the saturation level of the pentynyl chain can significantly impact the conformational flexibility and lipophilicity of the molecule, thereby influencing its biological activity.

Hydration and other Additions: The alkyne can undergo hydration to form a ketone, or be subjected to other addition reactions to introduce a variety of functional groups. These transformations further expand the chemical diversity that can be generated from the this compound scaffold.

The combination of these synthetic strategies allows for a comprehensive "SAR by synthesis" approach, where the impact of modifying the substituent at the 5-position of the pyrrolidin-2-one ring can be systematically evaluated.

Q & A

Q. How can analytical methods for this compound quantification in biological matrices be validated?

  • Answer : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation. Assess linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), matrix effects (post-column infusion), and inter-day precision (<15% RSD) .

Data Integration and Risk Assessment

Q. What frameworks integrate disparate data (e.g., toxicology, synthesis) for risk evaluation of novel pyrrolidinones?

  • Answer : Use the EPA’s TSCA risk assessment workflow: (1) compile physicochemical data (LogP, pKa), (2) model ecotoxicity (ECOSAR), (3) assess human exposure (ICH Q3C residual solvent limits). Cross-validate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.